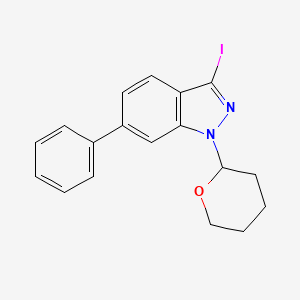
2-Iodo-5-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-5-methylpyrimidine: is an organic compound belonging to the pyrimidine family, characterized by the presence of an iodine atom at the second position and a methyl group at the fifth position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic organic compounds, similar to benzene and pyridine, and are known for their wide range of applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methylpyrimidine typically involves the iodination of 5-methylpyrimidine. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective iodination at the second position of the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Iodo-5-methylpyrimidine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at the fifth position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form 5-methylpyrimidine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2-amino-5-methylpyrimidine, 2-thio-5-methylpyrimidine, or 2-alkoxy-5-methylpyrimidine.
Oxidation Products: 5-Methylpyrimidine-2-carboxylic acid or 5-methylpyrimidine-2-aldehyde.
Reduction Products: 5-Methylpyrimidine.
Scientific Research Applications
Chemistry: 2-Iodo-5-methylpyrimidine is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block in the construction of more complex molecules through cross-coupling reactions such as Suzuki or Sonogashira coupling.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors or as ligands for nucleic acid binding. These compounds can be used to probe the function of specific enzymes or to develop new therapeutic agents.
Medicine: The compound and its derivatives have shown potential in medicinal chemistry for the development of antiviral, antibacterial, and anticancer agents. The presence of the iodine atom can enhance the biological activity and selectivity of these compounds.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and advanced materials. Its reactivity and versatility make it a valuable intermediate in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Iodo-5-methylpyrimidine and its derivatives often involves the interaction with specific molecular targets such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the binding affinity and specificity of the compound. The methyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
- 2-Iodo-4-methylpyrimidine
- 2-Iodo-6-methylpyrimidine
- 2-Bromo-5-methylpyrimidine
- 2-Chloro-5-methylpyrimidine
Comparison: 2-Iodo-5-methylpyrimidine is unique due to the specific positioning of the iodine and methyl groups, which can significantly influence its reactivity and biological activity. Compared to 2-Iodo-4-methylpyrimidine and 2-Iodo-6-methylpyrimidine, the 5-methyl derivative may exhibit different steric and electronic properties, leading to distinct chemical behavior and applications. The presence of iodine, compared to bromine or chlorine, can enhance the compound’s reactivity in cross-coupling reactions and its potential as a radiolabeling agent in medicinal chemistry.
Properties
IUPAC Name |
2-iodo-5-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c1-4-2-7-5(6)8-3-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPRQEHDJNWUHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671905 |
Source


|
| Record name | 2-Iodo-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154129-30-3 |
Source


|
| Record name | 2-Iodo-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B595654.png)










![Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B595668.png)
